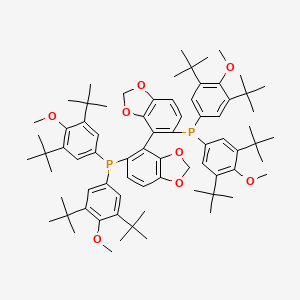

(R)-Dtbm-segphos

Description

The exact mass of the compound this compound is 1178.68934414 g/mol and the complexity rating of the compound is 1750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNORAFJUESSLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H100O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566940-03-2, 210169-40-7 | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is (R)-Dtbm-segphos used for

An In-depth Technical Guide to (R)-DTBM-SEGPHOS in Asymmetric Catalysis

Introduction

(R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, commonly known as this compound, is a chiral, atropisomeric bisphosphine ligand used extensively in asymmetric synthesis.[1] As a member of the SEGPHOS family of ligands, it is distinguished by its rigid biaryl backbone, which possesses a narrow dihedral angle, and its highly bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups.[2][3] These structural features create a well-defined and sterically hindered chiral environment around a coordinated metal center, leading to exceptional levels of enantioselectivity and catalytic activity in a wide array of chemical transformations.[2][4]

Developed as an advancement on earlier ligands like BINAP, this compound's electron-rich nature and significant steric bulk make it a "privileged ligand." It often provides superior results in reactions where other common ligands are less effective, expanding the scope of asymmetric catalysis.[2][4] This guide details its primary applications, supported by quantitative data and experimental protocols.

Core Applications and Performance Data

This compound is employed as a chiral ligand in complex with various transition metals, including ruthenium, rhodium, palladium, nickel, copper, and gold.[1] Its versatility makes it a critical tool for the stereoselective synthesis of complex molecules.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone application for this compound. Its complexes with ruthenium and rhodium are highly effective for the enantioselective reduction of a variety of unsaturated substrates. The ligand's steric and electronic properties facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, which is key to its high performance.[2][4]

Table 1: Performance in Asymmetric Hydrogenation Reactions

| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |

| Ru-DTBM-SEGPHOS | Pyridine-pyrroline tri-substituted alkenes | High | High | [5] |

| Rh/Hf/(S)-DTBM-SEGPHOS | Benzofurans | up to 98% | up to 99% | |

| Ru/(R)-Xyl-P-Phos | β-alkyl-substituted (E)-β-(acylamino)-acrylates | N/A | up to 99.7% | [4] |

| Ni/(R,R)-QuinoxP** | N-tBu-sulfonyl imines | Excellent | Excellent | [4] |

| Note: This entry uses a related ligand but is cited in a review on DTBM-SEGPHOS applications. | ||||

| *Note: QuinoxP has similar structural features to DTBM-SEGPHOS and is often used for comparison.[2][4] |

Palladium-Catalyzed Reactions

This compound is a highly effective ligand in palladium-catalyzed asymmetric transformations, such as kinetic resolutions and domino reactions.

-

Kinetic Resolution: A notable application is the carboxylative kinetic resolution of racemic tertiary propargylic alcohols. The Pd(this compound)Cl2 pre-catalyst enables the synthesis of both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivity.[6][7]

-

Domino Carbopalladation: The ligand has been used in a cationic enantioselective domino carbopalladation/C(sp³)–Pd capture process. Using Pd2(dba)3 as the palladium source, this method constructs chiral oxindoles from N-aryl acrylamides and N-tosylhydrazones.[8]

Table 2: Performance in Palladium-Catalyzed Reactions

| Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| Kinetic Resolution | Racemic tertiary propargylic alcohols | Good | up to >99% | [6][7] |

| Domino Carbopalladation | N-methyl acrylamide & benzaldehyde tosylhydrazone | 64% (gram scale) | 97% | [8] |

| γ-Arylation | β,γ-unsaturated ketones | N/A | N/A | [1] |

Nickel-Catalyzed Reactions

The well-defined [this compound]NiCl2 complex serves as a robust catalyst for enantioselective reactions. It is particularly effective in the reaction of N-acyl-1,3-thiazinane-2-thiones with various electrophiles.[9][10] Evidence suggests that an in situ generated cationic species, [this compound]Ni(OTf)2, is the true catalyst.[9][10]

Table 3: Performance in Nickel-Catalyzed Reactions

| Reaction Type | Substrate | Electrophile | Yield (%) | Reference |

| Acetal Formation | N-propanoyl-1,3-thiazinane-2-thione | Trimethyl orthoformate | 87% | [9] |

Rhodium-Catalyzed Reactions

Rhodium complexes of this compound are powerful catalysts for carbon-carbon bond-forming reactions.

-

Conjugate Addition: In the asymmetric conjugate addition to silacyclohexadienones, a rhodium catalyst generated from [RhCl(coe)2]2 and this compound provides mono-1,4-addition products with nearly perfect enantioselectivity.[11] The bulky ligand is crucial for controlling the stereochemical outcome.[11]

-

[2+2+2] Cycloaddition: The ligand is also used in rhodium-catalyzed chemo-, regio-, and enantioselective [2+2+2] cycloadditions of alkynes with isocyanates.[1]

Table 4: Performance in Rhodium-Catalyzed Conjugate Addition

| Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |

| Silacyclohexadienone | PhZnCl | 94% | 99% | [11] |

Other Catalytic Applications

The utility of this compound extends to reactions catalyzed by other metals and even to organocatalysis.

-

Copper-Catalyzed Reactions: Used for enantioselective 1,2-reduction of ketones, 1,4-reduction of α,β-unsaturated esters, Mannich-type reactions, and Aldol-type reactions.[1]

-

Gold-Catalyzed Reactions: The ligand is a reactant in the synthesis of gold-diphosphine complexes, which are then used as catalysts, for example, in the stereoselective cyclopropanation of propargyl esters.[1][12]

-

Organocatalysis: In a departure from transition metal catalysis, (S)-DTBM-SEGPHOS has been shown to catalyze the asymmetric halocyclization of allylic amides to form chiral oxazolines.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and application of this compound-based catalysts.

Protocol 1: Synthesis of [this compound]NiCl₂

This procedure details the preparation of the nickel pre-catalyst.[9][14]

-

Materials:

-

This compound (1.00 g, 0.85 mmol)

-

Nickel(II) chloride (NiCl₂, 110 mg, 0.85 mmol)

-

Acetonitrile (anhydrous, ~385 mL)

-

Dichloromethane (anhydrous, ~20 mL)

-

Celite® (25 g)

-

-

Procedure:

-

To an oven-dried 25 mL round-bottomed flask, add this compound, NiCl₂, and 15 mL of acetonitrile.

-

Attach a reflux condenser, purge the system with N₂, and heat the mixture at reflux for 16 hours.

-

Prepare a filtration funnel with a 25 g pad of Celite®, wetted with 70 mL of acetonitrile.

-

While the reaction mixture is still warm, pour its contents over the Celite® pad.

-

Wash the Celite® pad with an additional 300 mL of acetonitrile until all color has passed through into the collection flask.[14]

-

Concentrate the filtrate via rotary evaporation (30 °C, 12 mmHg).

-

Dissolve the resulting solid in 20 mL of dichloromethane, transfer to a vial, and concentrate again via rotary evaporation.

-

Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the [this compound]NiCl2 complex (1.10 g, 99% yield) as a fine dark green-black powder.[14]

-

Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition

This protocol describes the enantioselective 1,4-addition to a silacyclohexadienone.[11]

-

Materials:

-

Silacyclohexadienone substrate (0.20 mmol)

-

[RhCl(coe)₂]₂ (3.6 mg, 5.0 mol% Rh)

-

This compound (14.2 mg, 6.0 mol%)

-

Phenylzinc chloride (PhZnCl, 0.60 mmol)

-

Chlorotrimethylsilane (ClSiMe₃, 0.60 mmol)

-

Tetrahydrofuran (THF, anhydrous, 2.5 mL)

-

-

Procedure:

-

In an oven-dried sealed tube under argon, charge [RhCl(coe)₂]₂ and this compound with 0.5 mL of THF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the silacyclohexadienone substrate.

-

Cool the mixture to -10 °C.

-

Add the PhZnCl solution and ClSiMe₃.

-

Stir the reaction at -10 °C for 12 hours.

-

Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography to isolate the product.

-

Visualizations: Workflows and Catalytic Cycles

Diagrams are essential for visualizing complex chemical processes.

Caption: Experimental workflow for the synthesis of the nickel pre-catalyst.

Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric hydrogenation.

References

- 1. This compound | 566940-03-2 [chemicalbook.com]

- 2. search.library.uq.edu.au [search.library.uq.edu.au]

- 3. SEGPHOS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]

- 7. Pd(this compound)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. orgsyn.org [orgsyn.org]

- 11. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound 566940-03-2 [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide to its Mechanism of Action in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-DTBM-SEGPHOS , a highly effective and sterically demanding chiral phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique electronic and structural properties have led to remarkable success in a variety of metal-catalyzed enantioselective transformations, providing access to chiral molecules with high efficiency and stereoselectivity. This technical guide provides an in-depth analysis of the mechanism of action of this compound in key catalytic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles: Steric Hindrance and Electronic Effects

The efficacy of this compound arises from the strategic placement of bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms. This significant steric bulk creates a well-defined and highly restricted chiral environment around the metal center. This steric hindrance plays a crucial role in dictating the facial selectivity of substrate approach to the catalytic site, thereby controlling the stereochemical outcome of the reaction.

Furthermore, the electron-donating methoxy groups on the aryl substituents increase the electron density on the phosphorus atoms. This enhances the ligand's ability to coordinate to the metal center and influences the electronic properties of the resulting catalyst, often leading to increased catalytic activity.

Mechanism of Action in Key Asymmetric Transformations

This compound has been successfully employed with various transition metals, including palladium, nickel, and rhodium, to catalyze a range of asymmetric reactions. The following sections delve into the mechanisms of action in three prominent examples.

Palladium-Catalyzed Carboxylative Kinetic Resolution of Tertiary Propargylic Alcohols

A notable application of this compound is in the palladium-catalyzed kinetic resolution of tertiary propargylic alcohols, yielding valuable enantioenriched propargylic alcohols and allenoic acids. The proposed catalytic cycle for this transformation is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.

Proposed Catalytic Cycle:

Figure 1: Proposed catalytic cycle for the Pd-catalyzed carboxylative kinetic resolution.

Control experiments suggest that the pre-prepared Pd(this compound)Cl₂ complex is the precatalyst, which is then reduced in situ to form the catalytically active Pd(0) species.

Quantitative Data Summary:

| Substrate | Yield (%) | ee (%) |

| 2-phenyloct-3-yn-2-ol | 46 | 98 |

| 2-(4-methylphenyl)oct-3-yn-2-ol | 45 | 99 |

| 2-(4-methoxyphenyl)oct-3-yn-2-ol | 42 | 99 |

| 2-(4-chlorophenyl)oct-3-yn-2-ol | 33 | 91 |

Experimental Protocol: General Procedure for Pd-Catalyzed Kinetic Resolution

To an oven-dried vial is added the racemic tertiary propargylic alcohol (1.0 equiv.), Pd(this compound)Cl₂ (0.05 equiv.), and a suitable solvent under an inert atmosphere. The reaction mixture is stirred at a specific temperature (e.g., 15 °C) and monitored by an appropriate analytical technique (e.g., NMR or HPLC). Upon completion, the reaction is quenched, and the products are isolated and purified by column chromatography. The enantiomeric excess of the products is determined by chiral HPLC analysis.

Nickel-Catalyzed Enantioselective Acetal Formation

In combination with nickel, this compound catalyzes the enantioselective formation of acetals from N-acyl-1,3-thiazinane-2-thiones and trimethyl orthoformate. Evidence suggests that the active catalytic species, [this compound]Ni(OTf)₂, is generated in situ.[1]

Proposed Mechanism of Catalyst Activation and Reaction:

Figure 2: Workflow for Ni-catalyzed enantioselective acetal formation.

The in-situ generated chiral Lewis acid coordinates to the N-acyl thiazinanethione, facilitating Cα deprotonation by a mild base (2,6-lutidine). The resulting nucleophile then attacks the electrophile, which is also generated in situ from trimethyl orthoformate and TESOTf, to afford the enantioenriched acetal product.

Quantitative Data Summary:

| N-Acyl-1,3-thiazinane-2-thione | Yield (%) | ee (%) |

| N-propanoyl | 92 | 96 |

| N-benzoyl | 85 | 98 |

| N-(2-naphthoyl) | 88 | >99 |

Experimental Protocol: Synthesis of [this compound]NiCl₂ and Enantioselective Acetal Formation

-

Synthesis of the Precatalyst: An oven-dried round-bottomed flask is charged with this compound (1.0 equiv.) and NiCl₂ (1.0 equiv.) in acetonitrile.[2] The mixture is heated at reflux for 16 hours under an inert atmosphere.[2] After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified by filtration through a pad of Celite to afford [this compound]NiCl₂ as a fine powder.[2]

-

Enantioselective Acetal Formation: To a solution of the N-acyl-1,3-thiazinane-2-thione (1.0 equiv.) and [this compound]NiCl₂ (0.02-0.05 equiv.) in a suitable solvent at -40 °C is added trimethyl orthoformate (1.2 equiv.), followed by triethylsilyl triflate (TESOTf, 1.4 equiv.) and 2,6-lutidine (1.5 equiv.).[1] The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of NH₄Cl.[1] The product is extracted, purified by flash column chromatography, and its enantiomeric excess is determined by chiral HPLC.[1]

Rhodium-Catalyzed Asymmetric Conjugate Addition

The Rh/(R)-DTBM-SEGPHOS catalytic system has been effectively used for the asymmetric conjugate addition of organometallic reagents to various acceptors. DFT calculations have provided significant insights into the mechanism, revealing that the bulky DTBM-SEGPHOS ligand plays a critical role in controlling the enantioselectivity by creating a well-defined chiral pocket that dictates the trajectory of the incoming nucleophile.

Mechanistic Insights from DFT Calculations:

Figure 3: Key interactions in the Rh-catalyzed asymmetric conjugate addition.

The calculations show that the transition state leading to the major enantiomer is significantly lower in energy due to minimized steric repulsion between the substrate and the bulky ligand.

Quantitative Data Summary (Asymmetric Conjugate Addition to Silacyclohexadienones): [3]

| Arylzinc Reagent (ArZnCl) | Yield (%) | ee (%) |

| PhZnCl | 94 | 99 |

| 4-MeOC₆H₄ZnCl | 92 | 99 |

| 4-ClC₆H₄ZnCl | 95 | 98 |

| 2-NaphthylZnCl | 90 | 99 |

Experimental Protocol: Typical Procedure for Rh-Catalyzed Asymmetric Conjugate Addition

In an oven-dried sealed tube under an argon atmosphere, the silacyclohexadienone (1.0 equiv.), [RhCl(coe)₂]₂ (0.025 equiv., 5.0 mol% Rh), and this compound (0.06 equiv.) are dissolved in THF.[3] The mixture is stirred at room temperature for 10 minutes and then cooled to -10 °C.[3] The arylzinc reagent (3.0 equiv.) is then added, and the reaction is stirred for 12 hours at -10 °C.[3] The reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Conclusion

This compound stands as a testament to the power of ligand design in asymmetric catalysis. Its pronounced steric bulk and favorable electronic properties enable a high degree of stereocontrol in a diverse array of metal-catalyzed reactions. The mechanistic understanding of its role in orienting substrates within the catalytic pocket continues to drive the development of new and highly selective synthetic methodologies, with significant implications for the efficient synthesis of chiral molecules in academic and industrial research, particularly in the field of drug development.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]

- 3. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

chiral phosphine ligands for asymmetric catalysis

An In-depth Technical Guide to Chiral Phosphine Ligands for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal-catalyzed asymmetric synthesis is a cornerstone of modern chemistry, enabling the efficient and environmentally benign production of optically active compounds crucial for pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The efficacy of these transformations is profoundly influenced by the nature of the chiral ligands that coordinate to the metal center.[2][4] Among the diverse array of chiral ligands developed, phosphine ligands have emerged as exceptionally important due to their strong coordination to transition metals and their ability to promote a wide variety of catalytic reactions.[1][4]

Chiral phosphine ligands are organophosphorus compounds that create a chiral environment around a metal catalyst, directing a reaction to favor the formation of one enantiomer over the other. Their success lies in their tunable steric and electronic properties, which can be finely adjusted to achieve high enantioselectivity and catalytic activity for specific transformations.[2][5] This guide provides a comprehensive overview of chiral phosphine ligands, covering their classification, synthesis, and application in key asymmetric catalytic reactions, with a focus on providing practical data and experimental insights for researchers in the field.

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the origin of their chirality. The two main classes are ligands with chirality centered on the phosphorus atom (P-chiral) and ligands with chirality originating from a carbon backbone or other structural features.[1][4]

A visual representation of this classification is provided below.

P-Chiral Ligands

P-chiral (or P-stereogenic) phosphine ligands feature a stereogenic center directly at the phosphorus atom.[1] These were among the first types of chiral phosphines to be explored in asymmetric catalysis. A notable example is DIPAMP, which was instrumental in the early development of rhodium-catalyzed asymmetric hydrogenation.[1] More recent developments have led to highly efficient and air-stable P-chiral ligands like BenzP* and QuinoxP*.[1][3]

Ligands with Backbone Chirality

This is the larger class of chiral phosphine ligands, where the chirality is derived from stereogenic centers in the carbon backbone connecting the phosphine groups.[1]

-

Atropisomeric Ligands: These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess axial chirality arising from restricted rotation around a single bond.[6][7] The C2-symmetric framework of BINAP has proven to be remarkably effective in a wide range of asymmetric reactions catalyzed by ruthenium, rhodium, and palladium.[6][8]

-

Ferrocene-Based Ligands: The ferrocene scaffold provides a unique combination of planar and central chirality. Josiphos ligands are a prominent family of ferrocene-based diphosphines that are widely used in industrial processes, most notably for the enantioselective hydrogenation of imines.[9][10] Their modular structure allows for fine-tuning of steric and electronic properties.[11][12]

-

C2-Symmetric Bisphospholane Ligands: Ligands such as DuPhos and BPE feature a C2-symmetric backbone with two phospholane rings. These ligands form highly active and enantioselective catalysts, particularly with rhodium, for the asymmetric hydrogenation of a diverse range of unsaturated substrates.[13]

Synthesis of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands is a critical aspect of their development and application. Various strategies have been devised to access these molecules in enantiomerically pure form.

General Synthetic Strategies

A common and effective method for the synthesis of P-chiral phosphine ligands involves the use of phosphine-boranes as intermediates.[1][2][4] The borane group protects the phosphine from oxidation and allows for stereospecific reactions at the phosphorus center. The protecting group can then be removed without racemization.[1]

For ligands with backbone chirality, the synthesis often starts from a readily available chiral precursor. For example, BINAP is synthesized from BINOL (1,1'-bi-2-naphthol), and DuPhos ligands can be prepared from chiral 1,4-diols derived from natural products like mannitol.[6][14]

Example Synthetic Workflow

The general workflow for the synthesis and application of a chiral phosphine ligand in catalysis is outlined below.

Applications in Asymmetric Catalysis

Chiral phosphine ligands have been successfully applied to a vast array of asymmetric transformations. Asymmetric hydrogenation is arguably the most prominent application, but their utility extends to many other important C-C and C-heteroatom bond-forming reactions.[1][15]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and chiral phosphine ligands are central to this field.[1][16] Rhodium, ruthenium, and iridium complexes with chiral diphosphine ligands are particularly effective for the enantioselective reduction of C=C, C=O, and C=N bonds.[15][17]

Performance Data for Asymmetric Hydrogenation of Olefins

| Ligand | Metal | Substrate | ee (%) | TON | TOF (h⁻¹) | Reference(s) |

| (R,R)-Me-DuPhos | Rh | Methyl (Z)-α-acetamidocinnamate | >99 | 50,000 | >5,000 | |

| (S,S)-Et-DuPhos | Rh | Dimethyl itaconate | >99 | - | - | |

| (R)-BINAP | Ru | Naproxen precursor | 97 | - | - | [8] |

| (R,S)-Josiphos | Rh | Dimethyl itaconate | >99 | - | - | [9] |

| (R,S)-Josiphos | Ru | Methyl acetoacetate | 97 | - | - | [10] |

| (S,S)-DIPAMP | Rh | L-DOPA precursor | 96 | - | - | [1] |

Performance Data for Asymmetric Hydrogenation of Ketones and Imines

| Ligand | Metal | Substrate | ee (%) | TON | TOF (h⁻¹) | Reference(s) |

| (R)-BINAP | Ru | β-Keto esters | up to 100 | >100,000 | - | [8] |

| (R,S)-Josiphos | Ir | (S)-Metolachlor precursor (imine) | 79 | >7,000,000 | >1,800,000 | [10] |

| Spiro-Josiphos | Ir | N-Aryl imine | up to 99 | 5,000 | - | [18] |

| (R,R)-Me-BPE | Rh | N-Benzoylhydrazone | >95 | - | - | |

| BenzP * | Rh | β-Secondary-amino ketones | up to 99 | - | - | [1] |

Other Asymmetric Reactions

Beyond hydrogenation, chiral phosphine ligands are instrumental in other key transformations.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This is a powerful C-C bond-forming reaction. Ligands like the Trost system ligands and various P-chiral diphosphines have shown high efficacy.[19]

-

Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond can be rendered enantioselective using rhodium catalysts with chiral phosphine-phosphoramidite or other phosphine ligands.[15][17]

-

Cross-Coupling Reactions: Chiral monophosphine and diphosphine ligands have been used in various enantioselective cross-coupling reactions to form chiral biaryl compounds and other valuable structures.[19][20]

Mechanism of Asymmetric Hydrogenation

Understanding the catalytic cycle is crucial for rational ligand design and reaction optimization. The mechanism of Rh-catalyzed asymmetric hydrogenation of enamides has been extensively studied and provides a general framework for understanding how these catalysts operate.

The generally accepted mechanism involves the following key steps:

-

Coordination: The prochiral olefin substrate coordinates to the chiral Rh-diphosphine complex. This coordination can occur in two diastereomeric forms, with one being favored due to steric and electronic interactions with the chiral ligand.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-Rh(III) complex. This is often the rate-determining step.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate and creating the new stereocenter.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, releasing the saturated, chiral product and regenerating the Rh(I) catalyst, which can then enter a new catalytic cycle.

The enantioselectivity of the reaction is determined by the relative rates of the catalytic cycles proceeding through the two competing diastereomeric intermediates formed in the initial coordination step. The chiral ligand creates a significant energy difference between the two pathways, leading to the preferential formation of one enantiomer.[21]

Experimental Protocols

This section provides representative experimental procedures for the synthesis of a chiral ligand and its application in an asymmetric catalytic reaction. These protocols are intended as a guide and may require optimization for specific substrates or scales.

Synthesis of (R)-BINAP[8]

Reaction: (R)-2,2'-Bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl + Diphenylphosphine → (R)-BINAP

Materials:

-

(R)-2,2'-Bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl (1.0 eq)

-

Diphenylphosphine (2.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

-

1,4-Bis(diphenylphosphino)butane (dppb, 0.12 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl, Pd(OAc)₂, and dppb.

-

Add anhydrous DMF via syringe to dissolve the solids.

-

Add diphenylphosphine and DIPEA to the reaction mixture via syringe.

-

Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-BINAP as a white solid.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-DuPhos Catalyst[13]

Reaction: Methyl (Z)-α-acetamidocinnamate + H₂ → N-Acetyl-L-phenylalanine methyl ester

Materials:

-

[Rh(COD)₂(R,R)-Me-DuPhos)]BF₄ catalyst (or generate in situ from [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos)

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

Methanol, degassed

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a vial or a small reaction vessel with the substrate, methyl (Z)-α-acetamidocinnamate.

-

In a separate vial, dissolve the catalyst, [Rh(COD)₂(R,R)-Me-DuPhos)]BF₄, in degassed methanol to prepare a stock solution. A typical substrate-to-catalyst (S/C) ratio is 500 to 50,000.

-

Add the required amount of the catalyst solution to the vessel containing the substrate.

-

Seal the reaction vessel, remove it from the glovebox, and place it in a high-pressure reactor (autoclave).

-

Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 60 psi).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The conversion can be determined by ¹H NMR spectroscopy of the crude product.

-

The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Conclusion

Chiral phosphine ligands are indispensable tools in the field of asymmetric catalysis.[22] From the early discoveries of P-chiral ligands to the development of sophisticated atropisomeric and ferrocene-based systems, these molecules have driven significant advances in the enantioselective synthesis of complex organic molecules.[1][19] The ability to rationally design and fine-tune their structural and electronic properties continues to expand their applicability to new and challenging transformations. This guide has provided a technical overview of their classification, synthesis, and application, offering valuable data and protocols for researchers aiming to leverage the power of chiral phosphine ligands in their own work. The ongoing development of new ligand scaffolds promises to further enhance the capabilities of asymmetric catalysis, paving the way for more efficient and sustainable chemical synthesis in both academic and industrial settings.[18][23]

References

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. BINAP - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 10. Josiphos ligands - Wikiwand [wikiwand.com]

- 11. scbt.com [scbt.com]

- 12. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Understanding the Bite Angle of (R)-Dtbm-segphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dtbm-segphos is a chiral biaryl diphosphine ligand renowned for its efficacy in a variety of asymmetric catalytic reactions. Its performance is intrinsically linked to its structural characteristics, most notably its steric bulk and the geometry it imposes on metal complexes. A key parameter in this regard is the ligand bite angle, the P-M-P angle formed when the ligand chelates to a metal center. This technical guide provides a comprehensive overview of the concept of the bite angle, with a specific focus on this compound. It details the experimental and computational methodologies for determining this crucial parameter, discusses its influence on catalytic outcomes, and presents the available data for this compound and related ligands.

Introduction to Ligand Bite Angle

In coordination chemistry and catalysis, the bite angle of a bidentate ligand is a critical geometric parameter that significantly influences the reactivity and selectivity of metal complexes.[1] It is defined as the angle between the two coordinating atoms of the ligand and the central metal atom (P-M-P angle for diphosphine ligands). This angle is dictated by the ligand's backbone structure and the nature of the metal center.[1][2]

The bite angle can have a profound impact on:

-

Catalytic Activity: By modifying the electronic properties and steric environment of the metal center.

-

Selectivity: In many reactions, such as hydroformylation and cross-coupling, the bite angle is a key determinant of regioselectivity and enantioselectivity.[3][4]

-

Stability of Catalytic Intermediates: The preferred geometry of the ligand can stabilize or destabilize key intermediates in a catalytic cycle.

A related and equally important concept is the natural bite angle (βn) . This is the preferred P-M-P angle determined solely by the ligand's backbone, calculated using molecular mechanics without the constraints of a specific metal's coordination geometry.[1][3] The flexibility of the ligand backbone determines the range of bite angles it can adopt to accommodate the electronic preferences of different metal centers.

The this compound Ligand

This compound, a member of the SEGPHOS family of ligands, is characterized by its axially chiral biaryl backbone and bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms.[5][6] This design imparts a high degree of steric hindrance and specific chirality around the metal center, making it a highly effective ligand in a range of asymmetric transformations.[7][8] While the literature frequently highlights the "wide bite angle" of this compound as a contributor to its catalytic success, a precise, experimentally determined value is not consistently reported across various metal complexes.[7] The parent ligand, SEGPHOS, was designed to have a narrower dihedral angle than the pioneering ligand BINAP, which in turn influences the chelation properties and the resulting bite angle.[5][9]

Quantitative Data on Bite Angles

While a definitive crystallographically determined bite angle for an this compound metal complex was not found in the surveyed literature, we can compile data for related ligands to provide context. The bite angle is not a single value but can vary depending on the metal, its oxidation state, and the other ligands in the coordination sphere.

| Ligand | Metal Center | P-M-P Bite Angle (°) | Method of Determination |

| dppe | Palladium (Pd) | 85.8 | X-ray Crystallography |

| BISBI | Rhodium (Rh) | ~113 | X-ray Crystallography |

| Xantphos-type ligands | Rhodium (Rh) | 102 - 121 (natural bite angle range) | Molecular Mechanics |

| dppp | Nickel (Ni) | 91 | X-ray Crystallography |

| dppe | Nickel (Ni) | 85 | X-ray Crystallography |

dppe: 1,2-bis(diphenylphosphino)ethane; BISBI: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; dppp: 1,3-bis(diphenylphosphino)propane.

Experimental and Computational Protocols

The determination of a ligand's bite angle can be approached through two primary methods: single-crystal X-ray diffraction for the actual bite angle in a specific complex, and computational modeling for the natural bite angle.

Experimental Protocol: Single-Crystal X-ray Diffraction

This method provides the most accurate measurement of the bite angle in the solid state.

1. Synthesis and Crystallization of the Metal-Ligand Complex:

-

A complex of this compound with a suitable metal (e.g., palladium, rhodium, nickel) is synthesized.

-

Single crystals of the complex are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

2. Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined by least-squares methods to improve the agreement between the calculated and observed diffraction data.

4. Data Analysis:

-

The final refined structure provides the precise coordinates of all atoms in the crystal.

-

The P-M-P bond angle, which is the bite angle, can be directly measured from this structure.

Computational Protocol: Molecular Mechanics

This method is used to calculate the natural bite angle (βn), which is an intrinsic property of the ligand.

1. Ligand Structure Input:

-

The 3D structure of the this compound ligand is built using molecular modeling software.

2. Force Field Selection:

-

A suitable molecular mechanics force field (e.g., MMFF94, UFF) is chosen. The choice of force field can influence the calculated geometry.

3. Model Setup:

-

A "dummy" metal atom is introduced and constrained to a typical M-P bond length (e.g., 2.3 Å for Rhodium).[3]

-

The force constant for the P-"dummy metal"-P angle is set to zero, allowing the ligand to adopt its lowest energy conformation without any angular constraint from the metal center.[3]

4. Energy Minimization:

-

A conformational search followed by energy minimization is performed to find the lowest energy conformation of the ligand-dummy metal complex.

5. Bite Angle Calculation:

-

The P-"dummy metal"-P angle in the energy-minimized structure is measured. This angle is the natural bite angle (βn).

-

The flexibility range can be determined by calculating the energy cost associated with deforming the bite angle from its ideal value.

Influence of the Bite Angle of this compound in Catalysis

The bulky nature of the di-tert-butyl-methoxyphenyl groups on this compound, in conjunction with its inherent bite angle, creates a well-defined and sterically demanding chiral pocket around the metal center. This has several important consequences for catalysis:

-

Enantioselectivity: The rigid and well-defined chiral environment is highly effective at discriminating between enantiotopic faces of a prochiral substrate, leading to high enantiomeric excesses in many reactions.

-

Regioselectivity: In reactions like hydroformylation, a wider bite angle is known to favor the formation of the linear aldehyde product.[1] The presumed wide bite angle of this compound likely contributes to high regioselectivity in similar transformations.

-

Substrate Scope: The large steric bulk can also influence the range of substrates that can be effectively converted. While highly effective for some substrates, very bulky substrates may be sterically precluded from accessing the catalytic site.

Conclusion

References

- 1. Bite angle - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. SEGPHOS - Wikipedia [en.wikipedia.org]

- 6. assets.takasago.com [assets.takasago.com]

- 7. Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp(3))-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 566940-03-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Steric Effects of (R)-DTBM-SEGPHOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DTBM-SEGPHOS, with the full name (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral biaryl diphosphine ligand renowned for its remarkable efficacy in a wide array of asymmetric catalytic reactions. Its unique structural features, characterized by significant steric bulk and high electron-donating capacity, are pivotal to its performance, enabling high enantioselectivity and catalytic activity in numerous transformations. This technical guide provides a comprehensive overview of the electronic and steric effects of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Attributes of this compound

The defining characteristics of this compound stem from its molecular architecture. The presence of four 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms imparts both significant steric hindrance and strong electron-donating properties.

Electronic Effects

Steric Effects

The four bulky 3,5-di-tert-butylphenyl groups create a well-defined and highly restricted chiral pocket around the metal center. This significant steric bulk is a key factor in achieving high levels of enantioselectivity. The ligand's conformation directs the incoming substrate to bind to the metal center in a specific orientation, favoring the formation of one enantiomer of the product over the other. The steric hindrance also plays a role in the stability of the catalyst and can influence the regioselectivity of certain reactions. Similar to the electronic parameters, a precise cone angle for this compound is not documented, but its structure unequivocally indicates a large steric footprint.

Data Presentation: Catalytic Performance of this compound

The following tables summarize the quantitative data on the performance of this compound in various asymmetric catalytic reactions, showcasing its versatility and efficiency.

Table 1: Ni-Catalyzed Enantioselective Acetal Formation

| Substrate (N-acyl-1,3-oxazinane-2-thione) | Electrophile (Acetal) | Yield (%) | ee (%) | dr (syn/anti) | Reference |

| α-Azidoacetyl Oxazolidinethione | Anisaldehyde dimethyl acetal | 77 | 99 | 23:77 | [1] |

| α-Azidoacetyl Oxazolidinethione | 4-methoxyphenylacetaldehyde dimethyl acetal | 82 | 99 | 39:61 | [1] |

| α-Azidoacetyl Oxazolidinethione | 4-methoxyphenylacetaldehyde dibenzyl acetal | 82 | 99 | 44:56 | [1] |

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

| Substrate | Yield (%) | ee (%) | Reference |

| 2-phenyloct-3-yn-2-ol | 46 | 98 | [2] |

| 2-(4-methylphenyl)oct-3-yn-2-ol | 45 | 99 | [2] |

| 2-(4-methoxyphenyl)oct-3-yn-2-ol | 42 | >99 | [2] |

| 2-(4-fluorophenyl)oct-3-yn-2-ol | 33 | 91 | [2] |

Table 3: Ru-Catalyzed Asymmetric Hydrogenation of Alkenes

| Substrate | Conversion (%) | ee (%) | Reference |

| 2-(1-(pyridin-2-yl)-4,5-dihydro-1H-pyrrol-2-yl)pyridine | >99 | 96 | [3] |

| 2-(1-(pyridin-2-yl)-4,5-dihydro-1H-pyrrol-2-yl)-6-methylpyridine | >99 | 99 | [3] |

| 2-methyl-6-(1-(pyridin-2-yl)-4,5-dihydro-1H-pyrrol-2-yl)pyridine | >99 | 98 | [3] |

Table 4: Ir-Catalyzed Asymmetric Cyclization of Alkenoic Acids

| Substrate | Yield (%) | ee (%) | Reference |

| 2,2-diphenyl-4-pentenoic acid | 95 | 81 | [4] |

| 2,2-bis(4-methoxyphenyl)-4-pentenoic acid | 98 | 85 | [4] |

| 2,2-bis(4-fluorophenyl)-4-pentenoic acid | 85 | 70 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of [this compound]NiCl₂

This protocol is adapted from Organic Syntheses, 2022, 99, 1-14.[5]

Procedure:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).

-

Acetonitrile (15 mL) is added, and a reflux condenser is attached.

-

The system is purged with N₂ for 5 minutes, and then heated to reflux in an oil bath for 16 hours.

-

While the reaction mixture is still warm, it is poured over a pad of Celite® (25 g) wetted with acetonitrile (70 mL) in a glass filter funnel.

-

The Celite® is washed with acetonitrile (300 mL) until the filtrate is colorless.

-

The filtrate is concentrated on a rotary evaporator (30 °C, 12 mmHg).

-

The resulting solid is dissolved in dichloromethane (20 mL), transferred to a vial, and concentrated again.

-

The solid is broken up with a spatula and dried under high vacuum (0.1 mmHg) for 4 hours to yield [this compound]NiCl₂ as a fine dark green-black powder.

General Procedure for Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

This is a representative procedure based on the conditions reported in Chemical Communications, 2013, 49, 8764-8766.[2]

Procedure:

-

To a solution of the racemic tertiary propargylic alcohol (0.2 mmol) in a suitable solvent, Pd(OAc)₂ (0.005 mmol, 2.5 mol%) and this compound (0.006 mmol, 3 mol%) are added.

-

The reaction mixture is stirred under a CO atmosphere (1 atm) at a specified temperature.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the unreacted alcohol and the product.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Alkenes

This is a representative procedure based on the conditions reported in ACS Catalysis, 2022, 12, 2, 1150–1160.[3]

Procedure:

-

In a glovebox, a vial is charged with the Ru precursor (e.g., [Ru(cod)Cl₂]n), this compound, and a suitable solvent.

-

The mixture is stirred at room temperature to form the catalyst.

-

The substrate is added to the catalyst solution.

-

The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure.

-

The reaction is stirred at the specified temperature for the required time.

-

After cooling and venting the autoclave, the solvent is removed, and the product is purified by chromatography.

General Procedure for Ir-Catalyzed Asymmetric Cyclization of Alkenoic Acids

This is a representative procedure based on the conditions reported in Chemical Communications, 2015, 51, 13756-13759.[4]

Procedure:

-

To a mixture of [IrCl(coe)₂]₂ (5 mol% Ir) and this compound in N-methylpyrrolidone (NMP), the alkenoic acid is added.

-

The reaction mixture is heated at 100 °C for 20 hours.

-

After cooling to room temperature, the mixture is diluted with a suitable organic solvent and washed with water.

-

The organic layer is dried over a drying agent, filtered, and concentrated.

-

The residue is purified by column chromatography to afford the corresponding γ-lactone.

Mandatory Visualization: Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for reactions involving this compound.

Proposed Catalytic Cycle for Ni-Catalyzed Enantioselective Acetal Formation

Plausible Catalytic Cycle for Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Hydrogenation

Plausible Catalytic Cycle for Ir-Catalyzed Asymmetric Cyclization of Alkenoic Acids

Conclusion

This compound stands out as a highly effective chiral ligand in asymmetric catalysis. Its pronounced steric bulk and strong electron-donating properties are the cornerstones of its ability to induce high levels of enantioselectivity and promote efficient catalytic turnover in a variety of reactions. The data and protocols presented in this guide underscore its broad applicability and reliability for the synthesis of chiral molecules, making it an invaluable tool for researchers in academia and industry, particularly in the field of drug development where enantiopurity is paramount. Further exploration of its catalytic potential in novel transformations is an ongoing and promising area of research.

References

- 1. Mechanism and origins of stereo- and enantioselectivities of palladium-catalyzed hydroamination of racemic internal allenes via dynamic kinetic resolution: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Palladium/H+-cocatalyzed kinetic resolution of tertiary propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05393E [pubs.rsc.org]

- 5. diposit.ub.edu [diposit.ub.edu]

Commercial Availability and Technical Guide for (R)-DTBM-SEGPHOS

(R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a commercially available chiral phosphine ligand widely utilized in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents create a unique steric and electronic environment that often leads to high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available from several major chemical suppliers. The following table summarizes the offerings from prominent vendors, though availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number(s) | Purity/Grades Offered | Notes |

| Sigma-Aldrich (Merck) | 692484 | Not specified | Sold in collaboration with Takasago International Corporation for research purposes. |

| TCI Chemicals | D4501 | >99.0% (HPLC) | Available in various quantities.[1][2][3] |

| ChemicalBook | CB91180975 | Not specified | Lists multiple suppliers and pricing information.[4] |

| Strem Chemicals | 15-0066 | min. 98% |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 566940-03-2 | [4] |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [4] |

| Molecular Weight | 1179.53 g/mol | |

| Appearance | Off-white to light yellow powder or crystals | [3][4] |

| Melting Point | 126-128 °C | [4] |

| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen), protected from light | [4] |

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a range of metal-catalyzed asymmetric reactions. Its pronounced catalytic activity and the high enantioselectivities achieved are attributed to its significant steric bulk and electron-rich nature.[5] Some notable applications include:

-

Palladium-Catalyzed Reactions : It is used in the kinetic resolution of tertiary propargylic alcohols and the γ-arylation of β,γ-unsaturated ketones.[4][6]

-

Copper-Catalyzed Reactions : This ligand is employed in enantioselective 1,2- and 1,4-reductions of ketones and α,β-unsaturated esters, as well as in Mannich-type reactions and aldol-type reactions.[4][7]

-

Rhodium-Catalyzed Reactions : this compound is utilized in intramolecular hydroacylation and [2+2+2] cycloadditions.[4]

-

Gold-Catalyzed Reactions : It is a reactant in the synthesis of gold-diphosphine complexes used as catalysts.[4]

The unique structure of this compound allows for an extensive network of weak, non-covalent interactions between the catalyst and the substrate, which is believed to be crucial for its high performance, mimicking enzymatic transformations.[8]

Experimental Protocols

Synthesis of [this compound]NiCl₂

This protocol describes the synthesis of a nickel(II) chloride complex of this compound, a precursor for various catalytic applications.[9][10]

Materials:

-

This compound (1.00 g, 0.85 mmol)

-

NiCl₂ (110 mg, 0.85 mmol)

-

Acetonitrile (anhydrous, 15 mL for reaction, plus additional for washing)

-

Celite®

-

Dichloromethane (anhydrous)

-

Nitrogen gas

Procedure:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound and NiCl₂.

-

Acetonitrile (15 mL) is added to the flask.

-

A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes, then maintained under a nitrogen atmosphere (e.g., with a balloon).

-

The mixture is heated to reflux in an oil bath and stirred for 16 hours.

-

A filter funnel is prepared with a pad of Celite® wetted with acetonitrile.

-

The warm reaction mixture is poured over the Celite® pad. The Celite® is then carefully washed with additional acetonitrile until all the color has passed through into the collection flask.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting solid is dissolved in dichloromethane, transferred to a vial, and the solvent is removed again by rotary evaporation.

-

The solid is broken up with a spatula and dried under high vacuum for 4 hours to yield the dark green-black powder of [this compound]NiCl₂.

Copper-Catalyzed Asymmetric Hydrosilylation of a Ketone

This protocol details the use of a copper-(R)-DTBM-SEGPHOS complex for the enantioselective reduction of a ketone.[7]

Materials:

-

CuCl (1.5 mg, 0.015 mmol, 1.0 mol%)

-

NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol%)

-

This compound (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol%)

-

Toluene (anhydrous, 1.5 mL)

-

Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol)

-

Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)

-

t-BuOH (80 µL, 1.50 mmol)

-

Tetrahydrofuran (THF, anhydrous, 1.5 mL)

-

2.5 M aqueous KF solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a glovebox, a flame-dried 10 mL round-bottomed flask with a stir bar is charged with CuCl, NaO-t-Bu, this compound, and toluene.

-

The mixture is stirred at room temperature for 30 minutes.

-

The flask is cooled to -78 °C, and PMHS is added. The mixture is stirred for an additional 15 minutes.

-

In a separate flask, the ketone substrate (methyl-4-oxo-4-phenylbutanoate) and t-BuOH are dissolved in THF and cooled to -78 °C.

-

The ketone solution is transferred to the catalyst mixture via cannula.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (approximately 2 hours), the reaction is quenched by adding the aqueous KF solution and Et₂O, and the mixture is stirred vigorously for 3 hours.

-

The layers are separated, and the aqueous phase is extracted three times with Et₂O.

-

The combined organic extracts are washed with brine and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

Visualizations

Catalytic Cycle for Ni-Catalyzed Reaction

The following diagram illustrates a proposed catalytic cycle for the reaction of an N-acyl-1,3-thiazinane-2-thione with an electrophile, catalyzed by a Nickel complex of this compound.[9]

Caption: Proposed catalytic cycle for a Nickel-(R)-DTBM-SEGPHOS catalyzed reaction.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and purification of a metal complex with this compound, as described in the experimental protocols.

Caption: General workflow for the synthesis and purification of a metal-(R)-DTBM-SEGPHOS complex.

References

- 1. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | TCI AMERICA [tcichemicals.com]

- 2. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. (R)-(-)-DTBM-SEGPHOS(regR) 566940-03-2 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound | 566940-03-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Pd(( R )-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. Size is Important: Artificial Catalyst Mimics Behavior of Natural Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [this compound]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide to Safety and Handling

(R)-DTBM-SEGPHOS , a bulky and electron-rich chiral phosphine ligand, is a cornerstone in modern asymmetric catalysis, facilitating a myriad of enantioselective transformations. Its intricate structure and high efficacy, however, necessitate a thorough understanding of its safety and handling protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety, handling, and disposal of this compound, tailored for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound, systematically named (R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a white to off-white powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 566940-03-2 | [1][2] |

| Molecular Formula | C₇₄H₁₀₀O₈P₂ | [2] |

| Molecular Weight | 1179.53 g/mol | [2] |

| Melting Point | 126-128 °C | [1] |

| Form | Powder | [2] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

| Air Sensitivity | Air sensitive | [3] |

| Combustibility | Combustible Solid (Storage Class 11) | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

(Data sourced from multiple supplier safety data sheets)

Toxicological Information

-

Acute Effects: Direct contact with the powder or its solutions can cause irritation to the skin and serious irritation to the eyes. Inhalation of the dust may lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.

-

Chronic Effects: No specific data on the long-term toxicological effects of this compound is available. As a general precaution, chronic exposure should be avoided.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature and air sensitivity, strict adherence to safe handling protocols is mandatory.

Experimental Protocol: General Handling

-

Preparation: Before handling, ensure that a chemical fume hood or glovebox is in proper working order. Have all necessary equipment and reagents readily available.

-

Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a flame-retardant laboratory coat, and chemical-resistant gloves (nitrile gloves are a suitable option for incidental contact).

-

Weighing and Transfer: To prevent inhalation of the fine powder, weighing and transfer of the solid material should always be performed within a fume hood or a glovebox.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Inert Atmosphere Techniques: For reactions sensitive to air, standard Schlenk line or glovebox techniques should be employed to handle this compound and its solutions.

-

Post-Handling: After use, ensure the container is tightly sealed and stored under an inert atmosphere in a refrigerator. Clean the work area thoroughly.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Experimental Protocol: Spill Cleanup

-

Evacuation and Ventilation: For small spills, ensure the area is well-ventilated. For larger spills, evacuate the area and prevent re-entry.

-

Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.

-

Collection: Carefully sweep the contained material into a designated, labeled waste container. Avoid generating dust.

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

-

Waste Disposal: Dispose of the collected waste and cleaning materials as hazardous chemical waste in accordance with local and institutional regulations.

Reactivity and Stability

This compound is a combustible solid and is sensitive to air.

| Condition/Substance | Reactivity/Incompatibility |

| Air | Sensitive; may oxidize, especially in the presence of moisture. |

| Strong Oxidizing Agents | Incompatible; may react vigorously. |

| Heat | Combustible solid. Avoid exposure to high heat and open flames. |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide, carbon dioxide, and oxides of phosphorus. |

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the ligand and ensuring safety.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Store under an inert atmosphere (nitrogen or argon is recommended).

-

The recommended storage temperature is 2-8°C.[1]

Disposal

-

Dispose of unused this compound and its contaminated materials as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in regular trash.

This technical guide provides a framework for the safe handling and use of this compound. It is imperative that all users consult their institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) from the supplier before commencing any work with this compound.

References

A Technical Guide to SEGPHOS-Type Ligands: Core Principles and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

SEGPHOS and its derivatives have emerged as a class of privileged atropisomeric biaryl diphosphine ligands, instrumental in the field of asymmetric catalysis. Their unique structural and electronic properties have led to remarkable success in a variety of enantioselective transformations, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of chiral molecules. This guide provides an in-depth overview of SEGPHOS-type ligands, their synthesis, mechanistic insights into their catalytic behavior, and their application in key chemical reactions, supported by quantitative data and detailed experimental protocols.

Introduction to SEGPHOS-Type Ligands: Structure and Properties

SEGPHOS, an acronym for 5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, was developed by Takasago International Corporation.[1] It is structurally analogous to the well-known BINAP ligand but possesses a narrower dihedral angle between its aromatic faces. This subtle structural modification was predicted and subsequently confirmed to enhance both the enantioselectivity and activity of its metal complexes.[1]

The core structure of SEGPHOS features a C2-axis of chirality arising from the restricted rotation around the biaryl bond. The 1,3-benzodioxole backbone imparts specific electronic properties and a defined steric environment. This chiral scaffold creates a well-defined chiral pocket around the metal center, enabling precise stereochemical control during catalysis.[2]

Several derivatives of SEGPHOS have been synthesized to fine-tune the steric and electronic properties of the ligand, leading to improved catalytic performance for specific applications. The most common derivatives include:

-

DM-SEGPHOS: The phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl groups.

-

DTBM-SEGPHOS: The phenyl groups are substituted with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups. This derivative often exhibits enhanced catalytic activity and enantioselectivity due to its increased electron density and steric bulk.[3][4]

The choice of the specific SEGPHOS-type ligand is crucial and is often determined empirically for a given substrate and reaction type.

Synthesis of SEGPHOS-Type Ligands

The synthesis of SEGPHOS and its analogs can be achieved through various routes. One common approach involves the synthesis of the racemic bis-phosphine oxide, followed by chiral resolution and subsequent reduction. An alternative and more direct method is the asymmetric Ullmann-type homocoupling of ortho-(iodo)phosphine oxides or ortho-(iodo)phosphonates, which provides enantioenriched biaryl bisphosphine oxides that can be reduced to the desired SEGPHOS ligand. This latter approach avoids the need for chiral auxiliaries or optical resolution.[5]

A general synthetic scheme for (R)-SEGPHOS involves an iron-mediated homo-coupling to generate the bis-phosphine oxide, followed by resolution and reduction.[6]

Applications in Asymmetric Catalysis

SEGPHOS-type ligands have been successfully employed in a wide range of transition metal-catalyzed asymmetric reactions. Their primary application lies in asymmetric hydrogenation, but their utility extends to carbon-carbon bond-forming reactions, isomerizations, and other transformations. These ligands typically form stable and highly active complexes with transition metals such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and copper (Cu).[2][7]

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and SEGPHOS-type ligands have proven to be exceptionally effective in this area.

Ru-SEGPHOS complexes are highly efficient catalysts for the asymmetric hydrogenation of a variety of functional groups, including ketones, olefins, and imines. For instance, Ru-DTBM-segphos has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of pyridine-pyrroline tri-substituted alkenes.[8][9]

Table 1: Ru-DTBM-segphos Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Substrates [8]

| Substrate | Product | Yield (%) | ee (%) |

| 1a | 2a | >99 | 96 |

| 1b | 2b | >99 | 95 |

| 1c | 2c | >99 | 97 |

| 1d | 2d | >99 | 98 |

Conditions: Substrate (0.1 mmol), Ru-DTBM-segphos (0.5 mol%), H₂ (500 psi), MeOH, rt, 12 h.

Rh-SEGPHOS complexes are particularly effective for the asymmetric hydrogenation of olefins, including enamides and vinyl sulfones.[10][11] A chiral Rh/Hf/(S)‐DTBM‐SEGPHOS bimetallic catalytic system has been developed for the asymmetric hydrogenation of benzofurans, delivering diverse dihydrobenzofurans in excellent yields and enantioselectivities.[3]

Table 2: Rh/Hf/(S)-DTBM-SEGPHOS Catalyzed Asymmetric Hydrogenation of Benzofurans [3]

| Substrate | Product | Yield (%) | ee (%) |

| 2-Phenylbenzofuran | 2-Phenyl-2,3-dihydrobenzofuran | 98 | 99 |

| 2-(4-Chlorophenyl)benzofuran | 2-(4-Chlorophenyl)-2,3-dihydrobenzofuran | 95 | 98 |

| 2-(4-Methoxyphenyl)benzofuran | 2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran | 97 | >99 |

Conditions: Substrate (0.2 mmol), [Rh(cod)₂]BF₄ (2.5 mol%), (S)-DTBM-SEGPHOS (3 mol%), Hf(OTf)₄ (5 mol%), H₂ (50 atm), 1,2-dichloroethane, 50 °C, 24 h.

Other Asymmetric Transformations

Beyond hydrogenation, SEGPHOS ligands have demonstrated significant utility in a variety of other enantioselective reactions.

Cu-DTBM-SEGPHOS complexes are highly active catalysts for the asymmetric hydroboration of vinylarenes and internal alkenes.[12][13]

Table 3: Cu-(S)-DTBM-SEGPHOS Catalyzed Asymmetric Hydroboration of Vinylarenes [12]

| Substrate | Product | Yield (%) | ee (%) |

| Styrene | 1-Phenylethanol (after oxidation) | 95 | 92 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)ethanol (after oxidation) | 93 | 94 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethanol (after oxidation) | 96 | 91 |

Conditions: Substrate (1.0 mmol), CuCl (5 mol%), (S)-DTBM-SEGPHOS (5.5 mol%), NaOtBu (1.2 equiv), HBpin (1.1 equiv), THF, rt, 12 h.

Pd((R)-DTBM-SEGphos)Cl₂ has been identified as an effective pre-catalyst for the kinetic resolution of tertiary propargylic alcohols via an asymmetric carboxylation reaction, affording a range of optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[14]

Experimental Protocols

The following provides a general experimental protocol for a representative Ru-SEGPHOS catalyzed asymmetric hydrogenation of a ketone. Researchers should optimize conditions for their specific substrate.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a Prochiral Ketone:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Ru(cod)Cl₂]n (0.01 mmol) and the desired SEGPHOS-type ligand (0.011 mmol). Anhydrous, degassed solvent (e.g., methanol or ethanol, 2 mL) is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 30 minutes) to form the active catalyst.

-

Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, the prochiral ketone substrate (1.0 mmol) is dissolved in the same degassed solvent (5 mL).

-